REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=1)[C:8](O)=[O:9])(=O)C.C(Cl)(=O)C(Cl)=O.C[O-].[Na+].CO.Cl.[CH3:34][N:35](C)[CH:36]=O>ClCCl.O1CCCC1>[CH2:15]([O:14][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([OH:4])[CH:13]=1)[C:8]([N:35]([CH3:36])[CH3:34])=[O:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|
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Name
|
3-Acetoxy-5-benzyloxybenzoic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Sodium methoxide methanol
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
dichloromethane was added to the residue
|
Type
|
ADDITION
|
Details
|
Dimethylamine hydrochloride (0.28 g) and pyridine (0.1 mL) were added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (eluent: ethylacetate/hexane=1/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(C)C)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |